molecular formula C7H11NO4 B1359165 cis-Piperidine-2,4-dicarboxylic acid CAS No. 84211-45-0

cis-Piperidine-2,4-dicarboxylic acid

Cat. No.: B1359165
CAS No.: 84211-45-0
M. Wt: 173.17 g/mol
InChI Key: WXUOEIRUBILDKO-UHNVWZDZSA-N
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Description

Cis-Piperidine-2,4-dicarboxylic acid is a non-specific antagonist of NMDA, AMPA, and kainate ionotropic receptors and a partial agonist for NMDA receptors . It is used in blocking general excitatory synaptic transmissions .


Synthesis Analysis

Piperidones, which include this compound, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in the synthesis of piperidones .


Molecular Structure Analysis

The molecular structure of this compound includes a six-membered ring with five carbon atoms and one nitrogen atom . The molecular formula is C7H11NO4 .

Scientific Research Applications

Synthesis of Piperidine Derivatives


Researchers have developed novel approaches to synthesize cis and trans 3,4-disubstituted piperidines. These methods involve carbonyl ene and Prins cyclizations, demonstrating how the use of different catalysts and conditions can selectively yield cis or trans isomers. These methods are significant for producing piperidine derivatives with specific stereochemistry, which is crucial in medicinal chemistry and other applications (Williams et al., 2006).

Structural and Electronic Characterization


A study focused on the structural, spectroscopic, electronic, and nonlinear optical properties of a specific piperidine derivative, highlighting its potential in the field of fiber optic communications and optical signal processing. This research underlines the importance of understanding the electronic and structural aspects of piperidine compounds for their application in advanced materials and technology (Tamer, 2016).

Enantioselective and Diastereoselective Synthesis


Several studies have described methods for the enantioselective and diastereoselective synthesis of piperidine derivatives. These methodologies are pivotal for creating compounds with specific three-dimensional structures, which is critically important for their biological activity and interaction with other molecules. The research in this area provides valuable insights into the synthesis of complex organic molecules with defined stereochemistry (Amat et al., 2008).

Safety and Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage .

Future Directions

Piperidines, including cis-Piperidine-2,4-dicarboxylic acid, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

cis-Piperidine-2,4-dicarboxylic acid plays a significant role in biochemical reactions by interacting with various ionotropic receptors. It is known to block NMDA, AMPA, and kainate receptor-mediated responses, which are crucial for excitatory synaptic transmission in the central nervous system. The compound’s interaction with these receptors involves binding to the receptor sites, thereby inhibiting their activity. This inhibition can modulate synaptic plasticity and neurotransmission, which are essential for learning and memory processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it influences cell function by modulating cell signaling pathways, particularly those involving NMDA, AMPA, and kainate receptors. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the inhibition of NMDA receptors by this compound can reduce calcium influx, thereby affecting downstream signaling pathways and gene transcription .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with ionotropic receptors. By binding to the receptor sites, it inhibits the activity of NMDA, AMPA, and kainate receptors. This inhibition can prevent the excitatory neurotransmitter glutamate from activating these receptors, thereby reducing excitatory synaptic transmission. Additionally, as a partial agonist for NMDA receptors, this compound can activate these receptors to a lesser extent, leading to a partial response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity for extended periods when stored under appropriate conditions. Prolonged exposure to light or extreme temperatures can lead to its degradation, reducing its efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit ionotropic receptor activity without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including neurotoxicity and disruptions in normal cellular function. These threshold effects highlight the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to neurotransmitter metabolism. It interacts with enzymes and cofactors that regulate the synthesis and degradation of neurotransmitters. For example, the compound’s inhibition of NMDA receptors can affect the metabolism of glutamate, a key excitatory neurotransmitter. This interaction can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, such as the brain. The compound’s ability to cross the blood-brain barrier is particularly important for its efficacy in modulating central nervous system functions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals and post-translational modifications play a role in directing this compound to these locations. For instance, its localization to synaptic sites allows it to effectively modulate synaptic transmission and plasticity .

Properties

IUPAC Name

(2S,4R)-piperidine-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUOEIRUBILDKO-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C[C@@H]1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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